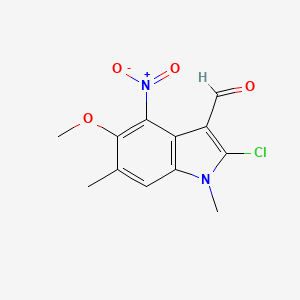![molecular formula C9H14NO5P B13996312 {2-[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethyl}phosphonic acid CAS No. 17985-82-9](/img/structure/B13996312.png)
{2-[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethyl}phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethyl}phosphonic acid is a complex organic compound with significant potential in various scientific fields. This compound features a pyridine ring substituted with hydroxyl and hydroxymethyl groups, along with an ethylphosphonic acid moiety. Its unique structure allows it to participate in diverse chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethyl}phosphonic acid typically involves multi-step organic synthesis. One common method starts with the preparation of the pyridine ring, followed by the introduction of hydroxyl and hydroxymethyl groups through selective functionalization. The final step involves the attachment of the ethylphosphonic acid group under controlled conditions, often using phosphonylation reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {2-[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethyl}phosphonic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it valuable in understanding cellular processes.
Medicine
In medicine, this compound has potential therapeutic applications. It can be used to develop new drugs targeting specific enzymes or receptors involved in diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of {2-[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethyl}phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it useful in therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {2-[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl}phosphonic acid
- {2-[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]propyl}phosphonic acid
Uniqueness
{2-[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethyl}phosphonic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of the ethylphosphonic acid group. This combination of functional groups provides distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Eigenschaften
CAS-Nummer |
17985-82-9 |
|---|---|
Molekularformel |
C9H14NO5P |
Molekulargewicht |
247.18 g/mol |
IUPAC-Name |
2-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethylphosphonic acid |
InChI |
InChI=1S/C9H14NO5P/c1-6-9(12)8(5-11)7(4-10-6)2-3-16(13,14)15/h4,11-12H,2-3,5H2,1H3,(H2,13,14,15) |
InChI-Schlüssel |
JWJVWJVYBWLXDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(C(=C1O)CO)CCP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride](/img/structure/B13996239.png)



![2-[[4,6-Bis(carboxymethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]acetic acid](/img/structure/B13996257.png)




![2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13996293.png)

![2-(Hydroxymethyl)-5-[6-(methylsulfanylmethylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B13996315.png)

